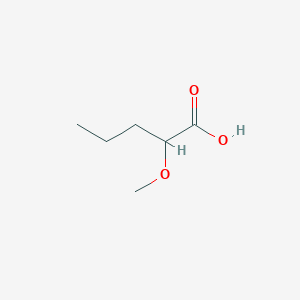

2-Methoxypentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-5(9-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQYTCYQWWVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxypentanoic Acid (CAS 66018-26-6)

This document provides a comprehensive technical overview of 2-Methoxypentanoic acid, a chiral carboxylic acid of interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its chemical properties, synthesis, analytical characterization, and safe handling. The structure of this guide is tailored to present the information logically, moving from fundamental properties to practical methodologies and future outlook.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of pentanoic acid (also known as valeric acid) featuring a methoxy group at the alpha-position (carbon-2). This substitution introduces a chiral center, making the molecule a valuable building block for stereospecific synthesis. Its chemical identity and key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 66018-26-6 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC(C(=O)O)OC | [1][2] |

| InChI Key | ZWKQYTCYQWWVQJ-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% - 98% | [3] |

Predicted Spectroscopic Signatures

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a highly deshielded singlet for the carboxylic acid proton (O-H) in the 10-12 ppm range.[5] The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.3-3.8 ppm. The proton on the alpha-carbon (C2) would be a multiplet, shifted downfield by the adjacent oxygen and carbonyl group. The remaining propyl chain protons would appear as multiplets in the upfield region (approx. 0.9-1.7 ppm).[6]

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 175-185 ppm region.[6] The alpha-carbon, bonded to the methoxy group, would also be downfield. The methoxy carbon itself would resonate around 50-60 ppm. The carbons of the propyl chain would be found in the more shielded, upfield region of the spectrum.

-

Infrared (IR) Spectroscopy : The IR spectrum should be dominated by two characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which often overlaps the C-H stretching region.[5] A strong, sharp carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids.[5]

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) may be observed at m/z = 132. Fragmentation patterns would likely involve the loss of the methoxy group (-31 amu) or the carboxyl group (-45 amu).

Synthesis Methodologies: Pathways and Protocols

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are detailed protocols for common synthetic routes.

Caption: Key synthetic routes to this compound.

Protocol: Saponification of Methyl 2-Methoxypentanoate

This is a straightforward and high-yielding method involving the hydrolysis of the corresponding methyl ester. The causality behind this choice is the robust and well-understood nature of ester hydrolysis under basic conditions, which is often quantitative.

Methodology:

-

Dissolution: Dissolve methyl 2-methoxypentanoate in a 1:1 mixture of methanol and water in an appropriately sized round-bottom flask equipped with a magnetic stirrer.

-

Saponification: Add a solution of potassium hydroxide (KOH) (approximately 2 molar equivalents) in water to the flask. The reaction is mildly exothermic.[7]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester is consumed.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid (HCl).[7] Vigorous stirring is essential.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.[7] Further purification can be achieved by distillation if necessary.

Protocol: Nucleophilic Substitution of 2-Bromopentanoic Acid

This method builds the target molecule by displacing a halide from an α-halo acid, a classic transformation in organic synthesis. The use of sodium methoxide provides the required methoxy nucleophile.

Methodology:

-

Alkoxide Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide. Alternatively, use commercially available sodium methoxide.

-

Nucleophilic Substitution: Add 2-Bromopentanoic acid to the sodium methoxide solution. The reaction mixture is then heated to reflux for several hours (4-8 hours) to ensure complete substitution.

-

Workup: After cooling to room temperature, the reaction is quenched by the addition of water. The methanol is removed via rotary evaporation.

-

Acidification and Extraction: The aqueous residue is acidified with a strong acid (e.g., H₂SO₄ or HCl) and extracted with an organic solvent as described in Protocol 2.1 (steps 5-7).[3]

Analytical Characterization Workflow

Validating the identity and purity of the synthesized this compound is critical. A multi-step analytical workflow ensures a comprehensive characterization of the final product.

Caption: Standard workflow for analytical characterization.

Methodology:

-

Chromatographic Purity Assessment (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Employ a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[8]

-

Analysis: A single major peak in the chromatogram indicates high purity. The mass spectrum associated with this peak should show a molecular ion corresponding to the molecular weight of the product (132.16 g/mol ) and predictable fragmentation patterns. This step serves as a self-validating system by simultaneously confirming molecular weight and assessing purity.

-

-

Structural Confirmation (NMR Spectroscopy):

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Interpretation: Confirm the presence of all expected proton and carbon signals as predicted in Section 1.1. The integration of the proton signals should correspond to the number of protons in each environment. This provides unambiguous evidence of the molecular structure.

-

-

Functional Group Verification (IR Spectroscopy):

-

Sample Preparation: Place a drop of the neat liquid sample on the crystal of an FTIR spectrometer with an ATR attachment.[4]

-

Analysis: Record the spectrum and verify the presence of the characteristic broad O-H stretch and the sharp C=O stretch for the carboxylic acid, confirming the primary functional group.[5]

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification: [1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions: [10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Applications and Research Outlook

While specific, large-scale industrial applications for this compound are not widely documented, its molecular structure makes it a compound of significant interest for research and development, particularly in medicinal chemistry and organic synthesis.

-

Chiral Building Block: As a chiral α-substituted carboxylic acid, it serves as a valuable synthon. The stereocenter at the C2 position can be used to introduce stereospecificity in the synthesis of more complex molecules, which is a critical aspect of modern drug design.

-

Pharmaceutical Intermediate: The combination of a carboxylic acid and a methoxy group provides two distinct points for chemical modification. This duality allows it to be incorporated into larger molecular scaffolds during the synthesis of biologically active compounds.[2]

-

Fragment-Based Drug Discovery: In the context of fragment-based screening, small molecules like this compound can be used to probe the binding pockets of biological targets, with subsequent optimization efforts building upon this core structure.

The future utility of this compound will likely be driven by its successful incorporation into novel synthetic pathways for high-value targets. Further research into its own potential biological activities, though currently unexplored, may also reveal new avenues for its application.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17775524, this compound.

- LookChem (n.d.). This compound.

- Organic Syntheses (n.d.). (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid.

- Google Patents (n.d.). CA1191861A - Preparation of 2-methoxyalkanoic acids.

- U.S. Environmental Protection Agency (2021). Analytical Method Summaries.

- Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching.

- COCONUT (2024). 3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-1-methyl-propoxy]tetrahydropyran-2-yl]methoxy]pentanoic acid.

- Chemistry LibreTexts (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- Agency for Toxic Substances and Disease Registry (n.d.). 6. Analytical Methods.

- YouTube (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.

- Google Patents (n.d.). CN101979372B - Preparation method of methoxyacetic acid.

- MDPI (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.

- National Center for Biotechnology Information (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 66018-26-6|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. files.eric.ed.gov [files.eric.ed.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of 2-Methoxypentanoic Acid

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. For chiral molecules such as 2-methoxypentanoic acid, this process is particularly critical, as stereochemistry often dictates biological activity and toxicological profiles. This in-depth guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound (C₆H₁₂O₃). We move beyond a simple listing of procedures to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. This document serves as a practical guide for researchers and scientists, detailing the synergistic use of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and advanced Nuclear Magnetic Resonance (NMR) techniques to build a cohesive and self-validating structural argument. Furthermore, we address the crucial aspect of stereochemical determination through chiral High-Performance Liquid Chromatography (HPLC).

Foundational Analysis: From Formula to Functionality

Before engaging advanced spectroscopic methods, a foundational analysis provides the initial constraints for the structural puzzle.

Molecular Formula and Degree of Unsaturation

The first step is confirming the molecular formula. This compound has a confirmed molecular formula of C₆H₁₂O₃, corresponding to a molecular weight of approximately 132.16 g/mol .[1][2] High-resolution mass spectrometry can verify the exact mass to be 132.0786 Da, consistent with this formula.[1]

From the molecular formula, we calculate the Degree of Unsaturation (DBE), an essential first clue about the structure.

-

DBE Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DBE = 6 - (12/2) - 0 + 0 + 1 = 1

A DBE of 1 indicates the presence of either one double bond or one ring structure within the molecule. This single degree of unsaturation is a critical piece of information that will be explained by subsequent spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound provides immediate and definitive evidence for the carboxylic acid moiety, which accounts for the calculated degree of unsaturation.

Key Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Significance |

| ~2500-3300 (broad) | O-H | Stretch | A very broad and characteristic signal indicative of the hydrogen-bonded hydroxyl group of a carboxylic acid.[3][4] Its breadth is a hallmark of carboxylic acid dimers. |

| ~2960, 2875 | C-H (sp³) | Stretch | Confirms the presence of an aliphatic carbon backbone. |

| ~1710 (strong) | C=O | Stretch | A strong, sharp absorption confirming the carbonyl group. Its position is characteristic of a saturated aliphatic carboxylic acid.[3][5] |

| ~1200-1300 | C-O | Stretch | Corresponds to the C-O single bond stretching vibrations from both the carboxylic acid and the ether linkage.[5] |

Interpretation: The simultaneous presence of the extremely broad O-H stretch and the intense C=O stretch at ~1710 cm⁻¹ is conclusive evidence for a carboxylic acid functional group.[3] This immediately accounts for the DBE of 1 and two of the three oxygen atoms in the molecular formula. The remaining structural question is the arrangement of the C₅H₁₁ alkyl chain and the methoxy (-OCH₃) group.

Protocol 1: Acquiring a High-Quality IR Spectrum

-

Sample Preparation: Ensure the sample is free of water and solvent. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is ideal.

-

ATR-FTIR:

-

Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of this compound onto the crystal, ensuring full coverage.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Mapping the Molecular Framework

Mass spectrometry provides the precise molecular weight and crucial connectivity information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to unequivocally confirm the elemental composition.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Expected Result: In negative ion mode, the expected [M-H]⁻ ion would have an exact mass of 131.07141 Da. In positive ion mode, the [M+Na]⁺ adduct would be observed at 155.06786 Da.[6] The confirmation of this exact mass validates the C₆H₁₂O₃ formula.

Electron Ionization (EI) Fragmentation Analysis

EI-MS involves a high-energy ionization that causes predictable fragmentation of the molecule, providing a structural fingerprint.

Key Expected Fragments for this compound:

| m/z | Ion Structure | Loss | Significance |

| 132 | [C₆H₁₂O₃]⁺• | (Molecular Ion) | Confirms the molecular weight of the compound. |

| 101 | [C₅H₉O₂]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical is a common fragmentation pathway for methyl ethers, indicating its presence. |

| 87 | [C₅H₁₁O]⁺ | •COOH (45 Da) | Loss of the carboxyl radical confirms the carboxylic acid group. |

| 73 | [CH(OCH₃)COOH]⁺• | •C₃H₇ (Propyl radical, 43 Da) | Results from α-cleavage at the C2-C3 bond. This is a highly diagnostic peak for a 2-substituted acid. |

| 45 | [COOH]⁺ | C₅H₁₁O• (87 Da) | The characteristic carboxonium ion. |

Interpretation: The fragment at m/z 73 is particularly informative. Its presence strongly suggests that the methoxy group and the carboxyl group are attached to the same carbon (C2), and that this carbon is attached to a propyl chain.

Caption: Key EI-MS fragmentation pathways for this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization (Optional but Recommended): Carboxylic acids can exhibit poor peak shape in GC. Derivatization to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) is common. To do this, react a small sample with a silylating agent like BSTFA.[7]

-

Injection: Inject 1 µL of the derivatized or neat sample into the GC inlet at a temperature of ~250°C.

-

Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from ~50°C to 280°C to ensure elution.

-

Ionization: Use a standard electron energy of 70 eV for ionization in the MS source.

-

Detection: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every carbon and hydrogen atom. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six unique signals are expected.

Predicted ¹³C Chemical Shifts and Assignments:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-C OOH) | ~178 | The deshielded environment of a carbonyl carbon in a carboxylic acid. |

| C2 (-C H(OCH₃)-) | ~82 | Carbon attached to two electronegative oxygen atoms is significantly deshielded. |

| C5 (-OC H₃) | ~58 | Typical chemical shift for a methoxy group carbon. |

| C3 (-C H₂-) | ~34 | Aliphatic carbon adjacent to the electron-withdrawing C2 center. |

| C4 (-C H₂-) | ~19 | Standard aliphatic methylene carbon. |

| C6 (C H₃-) | ~14 | Standard aliphatic methyl carbon, the most shielded in the molecule. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Predicted ¹H NMR Data and Assignments:

| Protons | Integration | Multiplicity | Predicted Chemical Shift (ppm) | Assignment Rationale |

| H-a | 1H | broad singlet | ~11.0 | The acidic proton of the carboxylic acid; its signal is often broad and disappears upon D₂O exchange.[3] |

| H-c | 1H | triplet (t) | ~3.8 | The methine proton on C2 is deshielded by both the carboxyl and ether oxygens. It is split by the two H-d protons. |

| H-b | 3H | singlet (s) | ~3.4 | The three equivalent protons of the methoxy group have no adjacent proton neighbors, resulting in a singlet. |

| H-d | 2H | multiplet (m) | ~1.7 | Protons on C3, split by H-c and H-e. |

| H-e | 2H | sextet | ~1.5 | Protons on C4, split by H-d and H-f. |

| H-f | 3H | triplet (t) | ~0.9 | Protons of the terminal methyl group, split by the two H-e protons. |

2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments like COSY and HSQC are essential to self-validate the assignments and prove the connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled (typically on adjacent carbons). For this compound, the COSY spectrum would show a correlation trail from the H-f triplet (0.9 ppm) to the H-e sextet (1.5 ppm), then to the H-d multiplet (1.7 ppm), and finally to the H-c triplet (3.8 ppm), confirming the entire pentanoic acid backbone. The methoxy singlet (H-b) and the carboxylic acid proton (H-a) would show no correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It would confirm, for example, that the proton at 3.8 ppm (H-c) is attached to the carbon at ~82 ppm (C2).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is the final piece of the puzzle. A key correlation would be observed between the methoxy protons (H-b, ~3.4 ppm) and the C2 carbon (~82 ppm), definitively placing the methoxy group at the 2-position.

Caption: A logical workflow for structural confirmation using 2D NMR.

Protocol 3: Acquiring and Assigning NMR Spectra

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H Spectrum: Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from -1 to 13 ppm.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width from 0 to 200 ppm is standard.

-

COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) experiment.

-

HSQC Spectrum: Acquire a gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

-

HMBC Spectrum: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 8-10 Hz).

-

Assignment: Use the HSQC to assign protonated carbons. Use COSY to trace out the spin systems. Use HMBC to connect the spin systems and place quaternary carbons and heteroatoms.

Chiral Analysis: Resolving the Enantiomers

The confirmed structure possesses a stereocenter at C2. It is crucial to determine if the sample is a racemic mixture or a single enantiomer. Chiral HPLC is the gold standard for this analysis.[8]

Methodology: Indirect Chiral Resolution

While direct separation on a chiral stationary phase (CSP) is possible, an indirect method is often robust and highly reliable.[9] This involves derivatizing the racemic carboxylic acid with a single-enantiomer chiral agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.[10][11]

Caption: Workflow for indirect chiral analysis via diastereomer formation.

Protocol 4: Indirect Chiral HPLC Separation

-

Derivatization: In a vial, dissolve the this compound sample in a dry, aprotic solvent (e.g., dichloromethane). Add a coupling agent (e.g., EDC) and a chiral amine of known stereochemistry (e.g., (S)-(-)-1-phenylethylamine). Let the reaction proceed to completion to form the diastereomeric amides.

-

HPLC System: Use a standard reverse-phase C18 column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a typical starting point.

-

Analysis: Inject the reaction mixture. The two diastereomers should elute at different retention times. The ratio of their peak areas corresponds to the enantiomeric ratio of the original acid sample. A 50:50 area ratio indicates a racemic mixture.

Conclusion: A Synthesized, Self-Validating Result

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from orthogonal analytical methods.

-

IR spectroscopy confirmed the presence of a carboxylic acid.

-

Mass spectrometry confirmed the molecular weight and provided key fragmentation data, strongly suggesting the C2 substitution pattern.

-

1D and 2D NMR spectroscopy provided the definitive, unambiguous map of the C-H framework, confirming the connectivity of the propyl chain, the carboxyl group, and the methoxy group at the C2 position.

-

Chiral HPLC provides the means to resolve and quantify the enantiomers, completing the full structural and stereochemical description.

This systematic, multi-faceted approach ensures a high degree of confidence in the final structure, a requirement of utmost importance in the fields of chemical synthesis, materials science, and drug development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17775524, this compound.

- LookChem (n.d.). This compound.

- YouTube (2019). Structure Elucidation of a Carboxylic Acid in Organic Chemistry.

- LCGC International (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- MDPI (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Organic Syntheses (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.

- PubChemLite (2025). This compound (C6H12O3).

- Study.com (n.d.). Carboxylic Acid | Structure, Formula & Formation.

- Wikipedia (n.d.). Chiral analysis.

- ResearchGate (n.d.). Structural elucidation of the carboxylic acids and derivatives from...

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642231, (+)-2-Methylpentanoic acid.

- Human Metabolome Database (2012). Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580).

- Chemistry LibreTexts (2023). 20.2 Structure and Properties of Carboxylic Acids.

- Chemistry LibreTexts (2022). 4.2.3: Structure and Properties of Carboxylic Acids.

- Google Patents (n.d.). CA1191861A - Preparation of 2-methoxyalkanoic acids.

- Organic Syntheses (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid.

- NIST (n.d.). Pentanoic acid, 2-methyl-.

- Science Skool! (n.d.). Infrared Spectroscopy.

- The Royal Society of Chemistry (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

- Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742).

- NP-MRD (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265).

- NIST (n.d.). 2-Methylpropanoic acid, TMS derivative.

- NIST (n.d.). Benzoic acid, 2-methoxy-.

- Doc Brown's Chemistry (n.d.). mass spectrum of 2-methylpropanoic acid.

- Doc Brown's Chemistry (n.d.). proton NMR spectrum of 2-methylpropanoic acid.

- YouTube (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry).

- ResearchGate (n.d.). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.

Sources

- 1. This compound | C6H12O3 | CID 17775524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]

- 6. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methylpropanoic acid, TMS derivative [webbook.nist.gov]

- 8. Chiral analysis - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 2-Alkoxycarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxycarboxylic acids represent a fascinating class of organic compounds characterized by a carboxylic acid moiety and an alkoxy group at the alpha-position. This unique structural arrangement imparts a distinct set of physicochemical properties that are of significant interest in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. The interplay between the electron-withdrawing nature of the carboxylic acid, the electronic and steric effects of the alkoxy substituent, and the potential for both intermolecular and intramolecular hydrogen bonding governs their behavior in both bulk and solution.

In drug development, the incorporation of a 2-alkoxycarboxylic acid motif can profoundly influence a molecule's polarity, acidity, and ability to interact with biological targets. Understanding these properties is therefore paramount for the rational design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the core physical properties of 2-alkoxycarboxylic acids, offering both theoretical insights and practical experimental guidance for their characterization.

Molecular Structure and Intermolecular Forces

The fundamental structure of a 2-alkoxycarboxylic acid, R-O-CH(R')-COOH, dictates its physical behavior. The presence of both a hydrogen bond donor (-COOH) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) allows for the formation of strong intermolecular hydrogen bonds. In the pure state, carboxylic acids are well-known to form dimeric structures through hydrogen bonding between their carboxyl groups.[1][2] This dimerization effectively doubles the molecular weight, leading to significantly higher boiling points compared to other functional groups of similar mass.[2][3]

The 2-alkoxy group introduces an additional layer of complexity. The ether oxygen can participate in hydrogen bonding, and the alkyl chain of the alkoxy group contributes to van der Waals forces. The size and branching of this alkyl chain (R) as well as the substituent on the alpha-carbon (R') will influence the overall steric hindrance and the efficiency of molecular packing in the solid state.

Boiling and Melting Points: A Homologous Perspective

The boiling and melting points of 2-alkoxycarboxylic acids are primarily governed by the strength of intermolecular forces. As with other homologous series, an increase in molecular weight generally leads to higher boiling points due to increased van der Waals interactions.[4][5]

Boiling Point Trends

For a homologous series of straight-chain 2-alkoxyacetic acids (where R' is hydrogen), the boiling point steadily increases with the length of the alkoxy alkyl chain. This trend is a direct consequence of the increasing strength of London dispersion forces.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methoxyacetic acid | C₃H₆O₃ | 90.08 | 202-204[6][7] |

| 2-Ethoxyacetic acid | C₄H₈O₃ | 104.10 | 206-208[8] |

| 2-Propoxyacetic acid | C₅H₁₀O₃ | 118.13 | 224.3[9] |

| 2-Butoxyacetic acid | C₆H₁₂O₃ | 132.16 | 108[10] |

Note: Some boiling points are reported at reduced pressure. Where available, the atmospheric pressure boiling point is provided.

Melting Point Trends

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Methoxyacetic acid | C₃H₆O₃ | 90.08 | 7-9[6][7] |

| 2-Ethoxyacetic acid | C₄H₈O₃ | 104.10 | - |

| 2-Propoxyacetic acid | C₅H₁₀O₃ | 118.13 | -46[9] |

| 2-Butoxyacetic acid | C₆H₁₂O₃ | 132.16 | 108[10] |

Solubility Profile

The solubility of 2-alkoxycarboxylic acids is a function of the balance between the polar carboxylic acid and ether functionalities and the nonpolar alkyl chains.

-

Water Solubility : The lower members of the series, such as 2-methoxyacetic acid and 2-ethoxyacetic acid, are freely soluble in water.[6][8] This is due to their ability to form strong hydrogen bonds with water molecules via both the carboxyl group and the ether oxygen. As the length of the alkoxy alkyl chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[1]

-

Organic Solvent Solubility : 2-Alkoxycarboxylic acids are generally soluble in polar organic solvents such as alcohols and ethers.[6][9] Their solubility in nonpolar solvents like hexane is expected to increase with the length of the alkoxy chain.

Acidity and pKa Values: The Inductive Effect of the Alkoxy Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carboxylic acid moiety stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa).[12]

The oxygen atom of the alkoxy group is more electronegative than carbon, and it exerts an electron-withdrawing inductive effect (-I effect) on the alpha-carbon. This effect helps to delocalize the negative charge of the carboxylate anion, making the 2-alkoxycarboxylic acid more acidic than its unsubstituted counterpart, acetic acid (pKa ≈ 4.76).

The pKa values for the initial members of the 2-alkoxyacetic acid series demonstrate this increased acidity.

| Compound | pKa |

| Acetic acid | 4.76 |

| 2-Methoxyacetic acid | 3.57[13] |

| 2-Ethoxyacetic acid | 3.65 (at 18°C)[9] |

| 2-Propoxyacetic acid | 3.55 (Predicted)[9] |

| 2-Butoxyacetic acid | 3.55 (Predicted)[10] |

Interestingly, the pKa values for the 2-alkoxyacetic acids shown above are quite similar, suggesting that the inductive effect of the alkoxy group does not change significantly with the increasing length of the alkyl chain beyond the methoxy group.

The Role of Intramolecular Hydrogen Bonding

The presence of the alkoxy group at the 2-position allows for the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, forming a five-membered ring.[4][14]

Caption: Intramolecular hydrogen bond in a 2-alkoxycarboxylic acid.

This intramolecular hydrogen bond can influence the molecule's conformation and its physical properties. By stabilizing the syn-conformation of the carboxylic acid, it can affect the acidity.[15] The formation of an intramolecular hydrogen bond can increase the acidity by polarizing the O-H bond of the carboxylic acid, making the proton more easily ionizable.[11] However, it can also compete with the formation of intermolecular hydrogen-bonded dimers, which could potentially lower the boiling point relative to what would be expected based on molecular weight alone. The extent of intramolecular hydrogen bonding will depend on the solvent and temperature.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-alkoxycarboxylic acids.

Infrared (IR) Spectroscopy

The IR spectrum of a 2-alkoxycarboxylic acid is characterized by several key absorption bands:

-

O-H Stretch : A very broad and strong absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[1][16]

-

C-H Stretch : Absorptions in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the alkyl groups.

-

C=O Stretch : A strong, sharp absorption band for the carbonyl group, typically appearing in the range of 1760-1690 cm⁻¹.[17][18] For saturated, dimeric carboxylic acids, this peak is often observed around 1710 cm⁻¹.[16]

-

C-O Stretch : The spectrum will contain C-O stretching vibrations from both the carboxylic acid and the ether linkage. The C-O stretch of the carboxylic acid is typically found between 1320-1210 cm⁻¹, while the ether C-O stretch appears in the 1150-1085 cm⁻¹ region.[17][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH) : A broad singlet appearing far downfield, typically in the range of 10-13 ppm. The chemical shift is concentration and solvent dependent.

-

Alpha-Proton (-O-CH-COOH) : The proton on the carbon adjacent to the carboxyl group and the ether oxygen is deshielded and typically appears as a singlet or multiplet in the range of 3.5-4.5 ppm.

-

Alkoxy Group Protons : The chemical shifts of the protons on the alkoxy group will depend on their proximity to the ether oxygen. The protons on the carbon directly attached to the ether oxygen (-O-CH₂-R) will be the most deshielded, typically appearing in the 3.3-4.0 ppm range.

¹³C NMR:

-

Carbonyl Carbon (-COOH) : The carbonyl carbon signal is found in the downfield region of the spectrum, typically between 170-185 ppm.[20]

-

Alpha-Carbon (-O-CH-COOH) : The carbon atom attached to both the carboxyl group and the ether oxygen is deshielded and its signal appears in the range of 65-75 ppm.

-

Alkoxy Group Carbons : The carbons of the alkoxy group will have chemical shifts characteristic of ethers, with the carbon bonded to the oxygen appearing in the 60-80 ppm range.

Experimental Protocols

Synthesis of 2-Alkoxycarboxylic Acids via Williamson Ether Synthesis

A common and versatile method for the synthesis of 2-alkoxycarboxylic acids is the Williamson ether synthesis.[21][22] This reaction involves the nucleophilic substitution of a halide from an α-haloacetic acid or its ester by an alkoxide.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. reddit.com [reddit.com]

- 3. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Butoxyacetic acid | C6H12O3 | CID 41958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. chembk.com [chembk.com]

- 10. Cas 2516-93-0,2-Butoxyacetic acid | lookchem [lookchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. The conformation of carboxylic acids revealed. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Peroxyacetic acid (pKa = 8.2) is a much weaker acid than acetic a... | Study Prep in Pearson+ [pearson.com]

- 21. byjus.com [byjus.com]

- 22. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

discovery and isolation of monomethoxyalkanoic acids

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Monomethoxyalkanoic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

Monomethoxyalkanoic acids represent a unique class of lipids characterized by a single methoxy group along their aliphatic chain. While less common than their hydroxy or unsaturated counterparts, their presence in various biological systems and their potential as biomarkers and therapeutic agents necessitate a thorough understanding of their discovery, isolation, and structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed in the study of these fascinating molecules. We delve into the historical context of their discovery, detail modern isolation and purification strategies rooted in advanced chromatography, and present a guide to their definitive structural characterization using mass spectrometry and nuclear magnetic resonance spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of identifying and working with monomethoxyalkanoic acids.

Introduction: The Emergence of Monomethoxyalkanoic Acids

Fatty acids are fundamental to biology, serving as structural components of membranes, energy storage molecules, and signaling mediators.[1] Their functional diversity is largely dictated by modifications to their hydrocarbon chain, such as double bonds, hydroxyl groups, or branching. Monomethoxyalkanoic acids are a specialized subclass where a hydroxyl group is replaced by a methoxy (-OCH₃) ether linkage.

The initial discovery of these compounds was not a singular event but rather an outcome of the increasing sophistication of lipid analysis in complex biological matrices, particularly from microbial sources like bacteria and fungi. Their biological significance is an area of active research, with potential roles in modulating membrane fluidity, participating in cell signaling pathways, and serving as precursors for more complex lipids.[2][3] For drug development professionals, the unique physicochemical properties imparted by the methoxy group—increased lipophilicity and metabolic stability compared to a hydroxyl group—make them intriguing scaffolds for medicinal chemistry.

This guide provides the scientific underpinnings and practical methodologies required to confidently isolate and identify these molecules.

Isolation and Purification: A Strategic Approach

The successful isolation of monomethoxyalkanoic acids from a complex biological matrix is a multi-step process that hinges on exploiting their unique physicochemical properties. The general workflow involves crude lipid extraction followed by sequential chromatographic purification.

Step 1: Total Lipid Extraction

The primary goal is to efficiently extract all lipids, including the target methoxy acids, from the aqueous cellular environment. The choice of solvent system is critical.

-

Folch or Bligh-Dyer Methods: These classic methods, using chloroform/methanol mixtures, remain the gold standard for exhaustive lipid extraction from tissues or cell pellets. The principle relies on creating a biphasic system where lipids are partitioned into the chloroform layer, separating them from polar metabolites in the aqueous methanol layer.

Protocol 1: General Purpose Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., 1g of cell paste) in a 20 mL mixture of Chloroform:Methanol (2:1, v/v).

-

Agitation: Agitate the mixture vigorously for 20-30 minutes at room temperature to ensure thorough lipid solubilization.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or PBS) to the homogenate. Vortex briefly and centrifuge at low speed (e.g., 2000 x g for 10 minutes) to facilitate phase separation.

-

Collection: Carefully collect the lower chloroform phase, which contains the total lipid extract, using a glass Pasteur pipette.

-

Drying: Dry the lipid extract under a stream of nitrogen gas to prevent oxidation. Store the dried extract at -20°C or -80°C until further processing.

Step 2: Chromatographic Purification

With a total lipid extract in hand, the next challenge is to isolate the monomethoxyalkanoic acids from a myriad of other lipid classes (phospholipids, triglycerides, sterols, etc.). This is achieved through a combination of chromatographic techniques.

Adsorption Chromatography (Silica Gel)

This technique separates compounds based on polarity.[4] The stationary phase (silica gel) is highly polar, retaining polar molecules more strongly. Non-polar compounds elute first with non-polar mobile phases (e.g., hexane), and progressively more polar solvents (e.g., ethyl acetate, methanol) are used to elute more polar compounds.

-

Causality: Free carboxylic acids are quite polar and can bind irreversibly to silica. Therefore, it is standard practice to first convert all carboxylic acids in the mixture to their methyl esters (Fatty Acid Methyl Esters, FAMEs) using a reagent like BF₃-Methanol. The methoxy group of the target compound is slightly less polar than a hydroxyl group, allowing for fine separation from hydroxy fatty acids. The FAME of a monomethoxyalkanoic acid will be significantly less polar than phospholipids but more polar than triglycerides or sterol esters.

High-Performance Liquid Chromatography (HPLC)

For final purification and isolation of isomers, reversed-phase HPLC is the method of choice.[4][5]

-

Principle: In reversed-phase HPLC, the stationary phase (e.g., C8 or C18) is non-polar, and the mobile phase is polar (e.g., acetonitrile/water or methanol/water). Separation is based on hydrophobicity; more non-polar (lipophilic) compounds are retained longer on the column.[6]

-

Application: This technique excels at separating fatty acids based on chain length and the position of functional groups. The elution order is determined by the molecule's overall hydrophobicity. A methoxy group's position can subtly alter the molecule's interaction with the C18 stationary phase, sometimes enabling the separation of positional isomers.[5]

Table 1: Comparison of Core Isolation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility in immiscible liquids. | High recovery of total lipids; well-established protocols. | Non-selective; co-extracts many unwanted compounds. |

| Silica Gel Chromatography | Separation by polarity.[4] | High capacity; good for initial class separation; cost-effective. | Requires derivatization to esters; lower resolution for isomers. |

| Reversed-Phase HPLC | Separation by hydrophobicity.[5] | High resolution, capable of separating isomers; excellent for final purification. | Lower sample capacity; requires specialized equipment; can be time-consuming. |

Workflow for Isolation & Purification

The logical flow from raw sample to a purified fraction is illustrated below.

Caption: Overall workflow for the isolation of monomethoxyalkanoic acids.

Structural Characterization: The Definitive Proof

Once a compound is isolated, its exact chemical structure must be determined. For monomethoxyalkanoic acids, this involves confirming the chain length, the presence of the methoxy group, and, most importantly, its precise location on the alkyl chain. A combination of mass spectrometry and NMR spectroscopy provides an unambiguous solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone of fatty acid analysis due to its high chromatographic resolution and the structural information provided by mass spectrometry.[6] As fatty acids themselves are not volatile enough for GC, they must first be derivatized, typically to their FAMEs.[7]

-

Electron Ionization (EI): In the mass spectrometer, high-energy electrons bombard the FAME molecules, causing them to fragment in a predictable manner. The resulting fragmentation pattern is a "fingerprint" that reveals the molecule's structure.

-

Locating the Methoxy Group: The key to identifying the methoxy group's position lies in analyzing the fragments around it. The C-C bonds adjacent to the carbon bearing the methoxy group are prone to cleavage. For example, in the mass spectrum of a methyl 10-methoxyoctadecanoate, characteristic ions will be formed from cleavage on either side of C-10. Specialized derivatives, such as dimethyloxazoline (DMOX) derivatives, are even more effective as they produce a clearer fragmentation pattern that allows for unambiguous localization of functional groups.[8]

Protocol 2: Derivatization to FAMEs for GC-MS Analysis

-

Sample Prep: Place the dried lipid extract or purified fraction (approx. 1-2 mg) in a screw-cap glass tube.

-

Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

-

Reaction: Cap the tube tightly and heat at 100°C for 30 minutes.

-

Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

-

Collection: Allow the layers to separate. The upper hexane layer contains the FAMEs. Transfer this layer to a clean vial for GC-MS injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an invaluable tool for structural confirmation.[9]

-

¹H NMR: The proton spectrum will show a sharp singlet peak around 3.3-3.4 ppm, which is highly characteristic of the three protons of the methoxy group (-OCH₃). Additionally, the single proton on the carbon attached to the methoxy group (-CH-OCH₃) will appear as a multiplet, with a chemical shift dependent on its position in the chain.[10]

-

¹³C NMR: The carbon spectrum provides complementary information. A distinct peak around 56-58 ppm corresponds to the methoxy carbon (-OCH₃). The carbon atom to which it is attached (-CH-OCH₃) will also have a characteristic chemical shift (typically 75-85 ppm), which is significantly downfield from other methylene (-CH₂-) carbons in the chain (20-35 ppm).[10]

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to piece the structure together. For instance, an HMBC experiment can show a correlation between the methoxy group's protons and the carbon atom they are attached to, providing definitive proof of the methoxy group's location.[10]

Workflow for Structural Characterization

Caption: Logic flow for the structural characterization of an isolated compound.

Table 2: Comparison of Core Characterization Techniques

| Technique | Information Provided | Advantages | Disadvantages |

| GC-MS | Molecular weight, chain length, position of methoxy group via fragmentation. | High sensitivity (ng-pg level); excellent for complex mixtures; established libraries. | Destructive technique; derivatization required.[7] |

| NMR Spectroscopy | Complete chemical structure, connectivity of all atoms, stereochemistry. | Non-destructive; provides unambiguous structural proof. | Lower sensitivity (mg-µg level); requires pure sample; complex data interpretation.[9] |

Conclusion and Future Outlook

The study of monomethoxyalkanoic acids, from their initial discovery in complex lipidomes to their unambiguous identification, showcases the power of modern analytical chemistry. The strategic combination of selective extraction, multi-modal chromatography, and high-resolution spectroscopy provides a robust framework for their isolation and characterization. While GC-MS remains a sensitive and high-throughput method for initial identification, the structural certainty afforded by NMR is indispensable for novel compounds.

Future advancements will likely focus on enhancing the sensitivity of LC-MS methods to detect and quantify these lipids directly in biological fluids without extensive purification, and the application of advanced NMR techniques to resolve complex isomeric mixtures. As our understanding of the "lipidome" expands, the methodologies detailed in this guide will remain fundamental for any researcher, scientist, or drug developer venturing into the analysis of these and other modified fatty acids.

References

- Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21.

- Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 149-155.

- Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS.

- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.).

- Litchfield, C., Isbell, A. F., & Reiser, R. (1962). The analysis of cis-trans fatty acid isomers using gas-liquid chromatography. Journal of the American Oil Chemists' Society, 39(7), 330-335.

- Moody, A. T., & Cwiertny, D. M. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.

- Cermak, S. C., & Evangelista, R. L. (2018). Separation of Fatty Acid Dimethyl Esters on an Ionic Liquid Gas Chromatographic Column. Journal of the American Oil Chemists' Society, 95(12), 1515-1524.

- Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek.

- Acids: Derivatiz

- Characterizing Fatty Acids with advanced multinuclear NMR methods. (2018). Magritek.

- Moody, A. T., & Cwiertny, D. M. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.

- Li, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4416.

- Derivatization. (2023). Chemistry LibreTexts.

- Thomas, M. J., et al. (1993). Carbon-specific detection of H-2 enrichment in long-chain fatty-acids by C-13-NMR. Analytical Biochemistry, 213(2), 301-304.

- NMR. (2019). AOCS.

- Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives. (n.d.).

- Mass spectrometry methods for structural determination and analysis of f

- Tu, C., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Frontiers in Physiology, 7, 199.

- Wang, L., et al. (2022). Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. Marine Drugs, 20(1), 59.

- Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. (n.d.). Pearson.

- Fernández-Marcos, C., et al. (2023). Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters. Marine Drugs, 21(6), 346.

- Asymmetric synthesis of alpha-amino acids: preparation and alkylation of monocyclic iminolactones derived from alpha-methyl trans-cinnamaldehyde. (1999). PubMed.

- A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. (1991). PubMed.

- Procedures for the isolation and quantification of the intermediates of the mevalonic acid p

- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.

- Understanding Amino Acids: Biological Significance and Health Implications. (n.d.).

- Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube.

- Mass spectrometry characterisation of fatty acids from metabolically engineered soybean seeds. (n.d.).

- Bartl, F., et al. (2022).

- Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). (n.d.).

- The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosom

- The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube.

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI.

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PubMed.

- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. (2022). MDPI.

Sources

- 1. magritek.com [magritek.com]

- 2. omicsonline.org [omicsonline.org]

- 3. The Uptake and Metabolism of Amino Acids, and Their Unique Role in the Biology of Pathogenic Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. jsbms.jp [jsbms.jp]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. aocs.org [aocs.org]

- 10. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

The Latent Therapeutic Potential of 2-Methoxypentanoic Acid Derivatives: A Technical Guide for Researchers

Foreword: Unveiling Opportunity in Underexplored Chemical Space

In the vast landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. While significant attention has been given to complex heterocyclic systems, the therapeutic potential of simpler, functionalized aliphatic compounds often remains underexplored. This technical guide delves into the prospective biological activities of a fascinating, yet sparsely studied, class of molecules: 2-methoxypentanoic acid derivatives .

For the researcher, scientist, and drug development professional, this document serves not as a definitive encyclopedia, but as a well-reasoned roadmap for investigation. Due to the limited direct research on this specific class of compounds, this guide will provide a comprehensive framework built upon established principles of medicinal chemistry, leveraging data from structurally analogous molecules to postulate potential biological activities, mechanisms of action, and robust experimental workflows for their validation. Our objective is to illuminate the untapped potential of these derivatives and provide the scientific community with the foundational knowledge to pioneer their exploration.

The Molecular Architecture: Synthesis of this compound and its Derivatives

The journey into the biological evaluation of any compound class begins with its synthesis. This compound, a chiral carboxylic acid, serves as the foundational scaffold. Its derivatives, primarily esters and amides, can be readily prepared through standard organic chemistry transformations.[1][2][3][] The presence of the methoxy group at the α-position to the carbonyl is a key structural feature that is anticipated to influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthesis of this compound

The synthesis of the parent acid can be achieved through various established methods, with the Williamson ether synthesis being a common approach. This typically involves the deprotonation of a 2-hydroxypentanoic acid ester followed by reaction with an alkylating agent like methyl iodide. Subsequent hydrolysis of the ester yields the desired this compound.

Derivatization Pathways: Crafting Esters and Amides

The carboxylic acid moiety of this compound is a versatile handle for derivatization.

-

Esterification: The synthesis of 2-methoxypentanoate esters can be accomplished through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base provides another route.[]

-

Amidation: The formation of 2-methoxypentanamides can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine yields the corresponding amide.[3][] Direct coupling methods using reagents like dicyclohexylcarbodiimide (DCC) or other modern coupling agents also provide an efficient route to the amide bond.[2]

The following diagram illustrates the general synthetic pathways for preparing esters and amides of this compound.

Caption: A stepwise workflow for evaluating the antimicrobial and antifungal potential.

Detailed Protocol for MIC Determination:

-

Prepare Inoculum: Culture bacterial or fungal strains overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 10^5 CFU/mL).

-

Prepare Compound Dilutions: Serially dilute the test compounds in a 96-well microtiter plate.

-

Inoculate Plates: Add the standardized inoculum to each well of the microtiter plate.

-

Incubate: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Cytotoxicity and Anticancer Activity Screening

Caption: A comprehensive workflow for assessing anticancer potential.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of this compound derivatives offers a rich opportunity for SAR studies. By systematically modifying the ester and amide substituents, it will be possible to elucidate the structural requirements for each biological activity.

-

For Antimicrobial Activity: Varying the lipophilicity of the ester alkyl chain or the amide substituent is likely to have a significant impact on membrane disruption. The introduction of aromatic or heterocyclic moieties on the amide nitrogen could lead to more specific interactions with microbial targets.

-

For Anticancer Activity: The nature of the substituents will be crucial for target recognition. For example, incorporating groups capable of hydrogen bonding or forming specific hydrophobic interactions could enhance binding to the active site of a target enzyme or protein.

-

For Enzyme Inhibition: A focused library of derivatives with diverse functionalities should be screened against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes) to identify potential lead compounds.

Conclusion: A Call to Exploration

The derivatives of this compound represent a largely uncharted territory in medicinal chemistry. This technical guide, by synthesizing information from related compound classes, has laid out a compelling, evidence-based rationale for their investigation. The straightforward synthesis, coupled with the potential for a diverse range of biological activities, makes this an attractive area for researchers seeking to develop novel therapeutic agents. The systematic execution of the proposed experimental workflows will be instrumental in validating these hypotheses and potentially uncovering new lead compounds for the treatment of infectious diseases, cancer, and other conditions. The scientific community is encouraged to embark on this exciting journey of discovery.

References

- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021).

- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024).

- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive p

- Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). (n.d.). PubMed. [Link]

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Structure–activity relationship of the tested compounds against the tested enzymes. (n.d.).

- Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024).

- Cytotoxicity of compounds on different cell lines. (n.d.).

- Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol

- Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor. (2016).

- Method for the synthesis of amides and related products from esters or ester-like compounds. (2005).

- A pentanoic acid derivative targeting matrix metalloproteinase-2 (MMP-2) induces apoptosis in a chronic myeloid leukemia cell line. (2017). PubMed. [Link]

- ß-Hydroxy-ß-Arylalkanoic Acids And Their Biological Activity | Request PDF. (n.d.).

- ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. | Request PDF. (2024).

- Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). SciSpace. [Link]

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.).

Sources

Chiral α-Methoxy Acids: A Technical Guide to Stereochemical Determination and Synthetic Applications

Abstract

Chiral α-methoxy acids, particularly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), have become indispensable tools in modern organic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of these versatile molecules. Beyond their celebrated role in the determination of absolute stereochemistry and enantiomeric excess through Mosher's ester analysis, this guide explores their utility as chiral building blocks in asymmetric synthesis and their relevance in the development of pharmaceuticals and advanced materials. Detailed experimental protocols, mechanistic insights, and visual diagrams are provided to offer a practical and field-proven resource for leveraging the unique properties of chiral α-methoxy acids in a variety of research and development settings.

Introduction: The Significance of Chirality and the Rise of α-Methoxy Acids

Chirality is a fundamental property of molecules that has profound implications in chemistry, biology, and materials science. The "handedness" of a molecule can dictate its biological activity, with enantiomers often exhibiting vastly different pharmacological effects.[1] Consequently, the ability to determine the absolute configuration of chiral molecules and to synthesize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry.[2]

Chiral α-methoxy acids emerged as powerful tools for stereochemical analysis with the pioneering work of Harry S. Mosher, who introduced α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as a chiral derivatizing agent.[3] The unique structural features of MTPA, including the absence of an α-proton which prevents racemization, have made it a widely used reagent for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[3] This guide delves into the principles and practical applications of this and other chiral α-methoxy acids.

Determination of Absolute Configuration and Enantiomeric Excess: The Mosher's Ester/Amide Analysis

The most prominent application of chiral α-methoxy acids is in the determination of the absolute configuration and enantiomeric excess of chiral secondary alcohols and amines through a technique known as Mosher's ester (or amide) analysis.[4] This method relies on the formation of diastereomeric esters or amides by reacting the chiral substrate with both enantiomers of a chiral α-methoxy acid, typically MTPA (Mosher's acid).[4]

The Underlying Principle: Anisotropic Effects in NMR Spectroscopy

The core principle of Mosher's analysis lies in the anisotropic effect of the phenyl group of the MTPA moiety in the resulting diastereomeric esters or amides. In the most stable conformation, the substituents at the chiral center of the alcohol or amine orient themselves differently with respect to the phenyl ring in the two diastereomers. This differential spatial arrangement leads to distinct shielding and deshielding effects on the protons of the substrate, resulting in measurable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum.[4]

By analyzing the sign of the chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration of the original alcohol or amine can be deduced. A positive Δδ value for a particular proton indicates that it is more shielded in the (S)-MTPA ester, while a negative value signifies greater shielding in the (R)-MTPA ester.

Experimental Protocol: A Step-by-Step Guide to Mosher's Ester Analysis

The successful application of Mosher's analysis hinges on careful experimental execution. The following protocol provides a general guideline for the preparation of Mosher's esters and their analysis by NMR.

Materials:

-

Chiral alcohol or amine (1-5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine or other suitable base (e.g., DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

NMR tubes

Procedure:

-

Preparation of the (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve the chiral alcohol or amine in anhydrous DCM.

-

Add a slight excess of anhydrous pyridine.

-

Add a slight excess of (R)-MTPA-Cl.

-

Seal the tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).

-

-

Preparation of the (S)-MTPA Ester:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in CDCl₃.

-

Carefully assign the proton signals for the substrate moiety in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.

-

-

Data Analysis:

-

Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

-

Based on the established conformational model of Mosher's esters, assign the absolute configuration of the chiral center.

-

Table 1: Representative Data from a Mosher's Ester Analysis

| Proton Assignment | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-1' | 3.25 | 3.15 | -0.10 |

| H-2'a | 1.80 | 1.95 | +0.15 |

| H-2'b | 1.65 | 1.85 | +0.20 |

| OMe | 3.50 | 3.51 | +0.01 |

Note: The signs of the Δδ values are used to determine the spatial arrangement of the substituents around the chiral center.

Chiral α-Methoxy Acids as Building Blocks in Asymmetric Synthesis

Beyond their role as analytical reagents, chiral α-methoxy acids are valuable chiral building blocks, or "synthons," in asymmetric synthesis.[2] Their pre-defined stereochemistry can be incorporated into larger, more complex molecules, providing an efficient route to enantiomerically pure products.

Incorporation into Bioactive Molecules

The α-methoxy acid moiety is a structural feature in some biologically active compounds. For instance, the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) containing an α-aryl acetic acid scaffold can utilize chiral α-methoxy acids as starting materials or key intermediates.[5] The methoxy group can be a crucial element for biological activity or can be a precursor to other functional groups.

Asymmetric Synthesis of α-Hydroxy and α-Amino Acids

Chiral α-methoxy acids can serve as precursors for the synthesis of other valuable chiral molecules, such as α-hydroxy and α-amino acids. The methoxy group can be cleaved or transformed under specific conditions to yield the desired functionality while retaining the stereochemical integrity of the α-carbon.

Applications in Drug Development

The importance of chirality in drug design cannot be overstated, as the two enantiomers of a drug can have different pharmacokinetic and pharmacodynamic properties.[2] Chiral α-methoxy acids contribute to drug development in several ways:

-

Stereochemical Assignment of Drug Candidates: Mosher's analysis is frequently employed to determine the absolute configuration of new drug candidates and their metabolites, which is a regulatory requirement.

-

Chiral Intermediates: As mentioned, these acids serve as chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs).[6]

-

Intrinsic Biological Activity: Some derivatives of α-methoxyphenylacetic acid have been investigated for their own potential biological activities, including anti-inflammatory and analgesic effects.[4]

Emerging Applications in Materials Science

The unique chiral structure of α-methoxy acids also lends itself to applications in materials science, particularly in the development of chiral polymers and liquid crystals.

Chiral Monomers for Polymer Synthesis

Chiral α-methoxy acids can be functionalized and used as monomers in polymerization reactions to create chiral polymers. These polymers can exhibit unique properties, such as the ability to recognize and separate other chiral molecules, making them useful in chiral chromatography and sensing applications.

Chiral Dopants in Liquid Crystals

Chiral molecules can be added as "dopants" to nematic liquid crystals to induce a helical twist, forming a chiral nematic (or cholesteric) phase. Chiral α-methoxy acid derivatives, with their well-defined stereochemistry and rigid phenyl group, have potential as chiral dopants for applications in liquid crystal displays (LCDs) and optical sensors.

Conclusion and Future Outlook